Regioisomeric Differentiation: 2-Methyl-5-nitrophenyl vs. 4-Methyl-2-nitrophenyl Oxalamide Analogs
The target compound (CAS 941999-88-8) bears the nitro group at the 5-position and methyl at the 2-position of the N-phenyl ring, in contrast to its closest commercially cataloged regioisomer (CAS 941963-59-3), which carries the nitro group at the 2-position and methyl at the 4-position. In the broader oxalamide SAR landscape, the position of electron-withdrawing nitro substituents on the N-aryl ring directly modulates both electronic effects transmitted through the oxalamide linker and steric interactions with biological targets. Within the PAI-1 inhibitor series, oxalamide derivatives exhibited an IC₅₀ range spanning from undetectable to 4.5 µM, with potency critically dependent on the nature and position of aryl substituents [1]. No published head-to-head comparison of these two specific regioisomers exists, necessitating direct experimental comparison for any application requiring defined SAR understanding.
| Evidence Dimension | Regioisomeric identity and predicted electronic/steric profile |
|---|---|
| Target Compound Data | 2-methyl-5-nitrophenyl substitution (nitro para to oxalamide attachment, methyl ortho); CAS 941999-88-8; MW 349.29 |
| Comparator Or Baseline | 4-methyl-2-nitrophenyl substitution (nitro ortho to oxalamide attachment, methyl para); CAS 941963-59-3; MW 349.29 |
| Quantified Difference | No direct comparative bioactivity data published for these two specific regioisomers; structurally distinct nitro positioning relative to oxalamide NH (para vs. ortho) with predicted differential hydrogen-bonding capacity and electronic effects |
| Conditions | Structural comparison based on constitutional isomerism; activity inference drawn from broader oxalamide SAR literature (PAI-1 series IC₅₀ range: undetectable–4.5 µM) |
Why This Matters
Procurement of the incorrect regioisomer (CAS 941963-59-3 vs. 941999-88-8) introduces an uncharacterized variable that may fundamentally alter target engagement, requiring independent re-validation of all biological activity.
- [1] Jain MR, Shetty S, Chakrabarti G, Pandya V, Sharma A, Parmar B, Srivastava S, Raviya M, Soni H, Patel PR. In vitro PAI-1 inhibitory activity of oxalamide derivatives. European Journal of Medicinal Chemistry. 2008;43(4):880-884. doi:10.1016/j.ejmech.2007.05.011 View Source
